molecular formula C12H11ClN2O3 B7662880 1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone

1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone

Cat. No.: B7662880
M. Wt: 266.68 g/mol
InChI Key: HVFNBYXPKYENNB-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as TAK-715 and has been found to have a variety of interesting properties that make it useful in a number of different applications. In

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone involves its ability to inhibit the activity of MAPK signaling pathways. This compound has been found to be a potent inhibitor of p38 MAPK, which is involved in the regulation of a number of cellular processes, including cytokine production, stress response, and apoptosis. Inhibition of p38 MAPK has been found to be useful in the treatment of a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit MAPK signaling pathways, this compound has been found to have anti-inflammatory and analgesic effects. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. These effects make this compound a promising candidate for the treatment of a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone in lab experiments is its ability to inhibit MAPK signaling pathways. This makes it a useful tool for studying the role of these pathways in a variety of cellular processes. However, one limitation of using this compound is its potential toxicity. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone. One area of interest is its potential use in the treatment of cancer. Studies have shown that inhibition of p38 MAPK can induce apoptosis in cancer cells, making this compound a promising candidate for further research in this area. Another area of interest is the development of more potent and selective inhibitors of MAPK signaling pathways. This could lead to the development of more effective treatments for a variety of diseases, including cancer, inflammation, and autoimmune disorders.

Synthesis Methods

The synthesis of 1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 5-methyl-1,2,4-oxadiazol-3-ylmethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound. This method has been found to be effective in producing high yields of this compound.

Scientific Research Applications

1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as an inhibitor of mitogen-activated protein kinase (MAPK) signaling pathways. MAPK pathways play a critical role in a number of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these pathways has been found to be useful in the treatment of a variety of diseases, including cancer, inflammation, and autoimmune disorders.

Properties

IUPAC Name

1-[3-chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7(16)9-3-4-11(10(13)5-9)17-6-12-14-8(2)18-15-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFNBYXPKYENNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)COC2=C(C=C(C=C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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